Product packaging for monoclonal antibody ZCE 025(Cat. No.:CAS No. 139039-70-6)

monoclonal antibody ZCE 025

Cat. No.: B1177378
CAS No.: 139039-70-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Monoclonal Antibody Development and Applications in Targeted Research

Monoclonal antibodies (mAbs) are laboratory-produced molecules engineered to serve as substitute antibodies that can restore, enhance, or mimic the immune system's attack on cancer cells. They are designed to bind to specific targets, primarily proteins, on the surface of cells. The groundbreaking hybridoma technology, first described in 1975, enabled the production of large quantities of identical antibodies from a single B-cell clone, revolutionizing diagnostics and therapeutics. nih.govuoa.gr This technology involves immunizing an animal, typically a mouse, with a specific antigen to elicit an immune response. allucent.com The antibody-producing B-cells are then fused with myeloma cells to create a hybridoma, which can be cultured to produce a continuous supply of a specific mAb. nih.gov

The exquisite specificity of mAbs makes them ideal for targeted research and therapy. allucent.com They can be used to identify and isolate specific cells, deliver cytotoxic agents directly to tumor cells, or modulate the immune response against cancer. nih.gov Early therapeutic mAbs were of murine origin, which led to limitations due to the human anti-mouse antibody (HAMA) response. uoa.grascopubs.org This spurred the development of chimeric, humanized, and fully human antibodies through genetic engineering to reduce immunogenicity and improve their therapeutic potential. allucent.comresearchgate.net These advancements have expanded the application of mAbs across various fields, including oncology, autoimmune diseases, and infectious diseases. researchgate.net

Significance of Carcinoembryonic Antigen (CEA) as a Biomarker and Research Target

Carcinoembryonic antigen (CEA) is a glycoprotein (B1211001) that is normally produced during fetal development and is found at very low levels in the blood of healthy adults. mdpi.comwikipedia.org However, its levels can be significantly elevated in various malignancies, particularly colorectal cancer. mdpi.comknowyourbiomarker.org This makes CEA a widely used tumor marker in oncology. wikipedia.org While not typically used for initial cancer diagnosis due to its lack of specificity—elevated levels can also be seen in non-cancerous conditions like liver disease, pancreatitis, and in heavy smokers—CEA is a valuable tool for monitoring disease progression, detecting recurrence after surgery, and assessing prognosis. mdpi.comknowyourbiomarker.orgnih.gov

The overexpression of CEA on the surface of various cancer cells, including those of the gastrointestinal tract, lung, and breast, makes it an attractive target for antibody-based therapies and diagnostics. nih.govmdpi.com Anti-CEA antibodies can be used to specifically target these cancer cells for imaging or for the delivery of therapeutic agents. mdpi.com Research has focused on developing high-affinity antibodies that can effectively bind to CEA-expressing tumors, leading to improved detection and treatment strategies. nih.govresearchgate.net

Historical Context of Murine Monoclonal Antibodies in Preclinical Oncology Research

The initial foray into using monoclonal antibodies for cancer therapy in the early 1980s primarily involved murine (mouse-derived) mAbs. ascopubs.org These first-generation antibodies demonstrated the feasibility of targeting specific antigens on cancer cells in preclinical and early clinical studies, particularly in leukemias, lymphomas, and some solid tumors. nih.govascopubs.org Murine mAbs were instrumental in proving the principle of targeted therapy and laid the groundwork for future advancements. ascopubs.org

However, the use of murine mAbs in humans was fraught with challenges. A major limitation was their immunogenicity; the human immune system recognized these mouse proteins as foreign, leading to the development of a human anti-mouse antibody (HAMA) response. ascopubs.orgpsu.edu This response could lead to allergic reactions, reduce the efficacy of the antibody upon repeated administration, and accelerate its clearance from the body. uoa.grascopubs.org These drawbacks limited the long-term use of murine antibodies in patients and drove the evolution towards chimeric and humanized antibodies to create less immunogenic and more effective cancer therapies. uoa.gr

Research Rationale for In-depth Investigation of Monoclonal Antibody ZCE-025

ZCE-025 is a murine monoclonal antibody of the IgG1 subclass that is specifically directed against carcinoembryonic antigen. snmjournals.org It was developed by Hybritech, Incorporated, and exhibits a high binding affinity for CEA. snmjournals.orgelsevierpure.com The primary research rationale for the in-depth investigation of ZCE-025 stemmed from the need for better methods to detect recurrent and metastatic colorectal cancer, especially in patients with rising serum CEA levels but no clear evidence of disease on conventional imaging. snmjournals.orgnih.gov

By radiolabeling ZCE-025 with isotopes like Indium-111, researchers aimed to create a radioimmunoscintigraphy agent capable of localizing CEA-producing tumors throughout the body. snmjournals.orgelsevierpure.com The high specificity and affinity of ZCE-025 for CEA suggested it could effectively target tumor sites, allowing for non-invasive visualization of both known and occult metastases. elsevierpure.comrsna.org Clinical trials were designed to evaluate the sensitivity, specificity, and clinical utility of ¹¹¹In-ZCE-025 imaging in detecting primary and recurrent colorectal carcinomas. snmjournals.orgrsna.org These investigations were crucial for determining if this targeted imaging approach could improve patient management by identifying sites of recurrence earlier, potentially enabling more effective surgical intervention. snmjournals.orgnih.gov

Research Findings for Monoclonal Antibody ZCE-025

Table 1: Characteristics of Monoclonal Antibody ZCE-025

Characteristic Description Source
Antibody Type Murine Monoclonal Antibody, IgG1 subclass snmjournals.org
Target Antigen Carcinoembryonic Antigen (CEA) snmjournals.org
Affinity (Ka) 6 x 10⁹ mol/liter snmjournals.org
Developer Hybritech, Incorporated snmjournals.org
Primary Application Radioimmunoscintigraphy for detection of colorectal carcinoma snmjournals.orgelsevierpure.com

Table 2: Clinical Imaging Studies with Indium-111 Labeled ZCE-025

Study Focus Key Findings Source
Detection of Recurrent Colorectal Cancer In patients with rising serum CEA and negative standard work-ups, ¹¹¹In-ZCE-025 identified tumor deposits in lymph nodes, local recurrences, and metastases weeks to months before other imaging modalities. snmjournals.org
Sensitivity and Predictive Value Multi-institutional trials showed a sensitivity of 80% for detecting primary and recurrent colorectal cancer lesions, with a positive predictive value of 94%. snmjournals.org
Comparison with IMMU-4 In a trial comparing ¹¹¹In-ZCE-025 with Tc-99m-labeled IMMU-4, ZCE-025 had 12 of 15 true-positive scans. There were 3 false-positive scans and no false-negative scans with ZCE-025. nih.govelsevierpure.com
Tumor Localization ¹¹¹In-ZCE-025 successfully visualized 18 of 20 documented tumor sites (excluding liver) in a Phase I/II trial. It was noted that lesions smaller than 1.5 cm were not detected. rsna.org
Pharmacokinetics The blood clearance of ¹¹¹In-ZCE-025 was found to fit a two-compartment model with half-lives of 10.8 (± 8.7) hours and 69.5 (± 21.8) hours. nih.gov

| HAMA Response | Human anti-mouse antibodies (HAMA) were detected in patients following administration of ZCE-025. In one study, HAMA developed in approximately 40% of patients after a single infusion, and in another, titers were detectable in 30% after the first and 64% after the second infusion. | snmjournals.orgosti.gov |

Compound Names

Properties

CAS No.

139039-70-6

Molecular Formula

C11H15NO3

Synonyms

monoclonal antibody ZCE 025

Origin of Product

United States

Discovery and Pre Development Characterization of Monoclonal Antibody Zce 025

Generation and Hybridoma Technology for Monoclonal Antibody ZCE-025

The production of ZCE-025 was accomplished through the application of hybridoma technology, a well-established method for generating monoclonal antibodies of a desired specificity. researchgate.netthe-scientist.com This process was undertaken by Hybritech, Inc., which developed and licensed the antibody. snmjournals.org ZCE-025 is notably derived from the same clone as the monoclonal antibody MAB 35. snmjournals.org

Immunization Strategies and Splenocyte Fusion for ZCE-025 Production

The generation of a monoclonal antibody with high specificity for Carcinoembryonic Antigen (CEA) typically begins with the immunization of a host animal, commonly a mouse, with purified CEA to elicit a robust immune response. nih.govgenewiz.com While the exact immunization protocol for ZCE-025 is not detailed in the available literature, standard procedures involve injecting the antigen, often conjugated to a carrier protein to enhance immunogenicity, into the host. nih.gov

Following the immunization phase, which stimulates the proliferation of B-lymphocytes producing anti-CEA antibodies, the mouse's spleen is harvested. The splenocytes (B-cells) are then fused with immortal myeloma cells. the-scientist.comgenewiz.com This fusion creates hybridoma cells, which possess both the antibody-producing capability of the B-cells and the longevity of the myeloma cells. the-scientist.com The selection of successfully fused hybridomas is commonly achieved using a selective medium, such as HAT (hypoxanthine-aminopterin-thymidine) medium, which eliminates unfused myeloma cells. nih.gov

Hybridoma Screening and Selection for Anti-CEA Specificity

A critical step following cell fusion is the screening of the resulting hybridoma colonies to identify those producing antibodies with high specificity and affinity for CEA. nih.gov This is a meticulous process involving the testing of hundreds of individual hybridoma culture supernatants. pnas.org

Common screening methods include solid-phase enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA). pnas.orggoogle.com In an ELISA, CEA is coated onto the wells of a microtiter plate, and the hybridoma supernatants are added. The presence of anti-CEA antibodies is detected using a secondary antibody conjugated to an enzyme that produces a measurable colorimetric signal. google.com Similarly, RIAs can be employed to quantify the binding of the antibody to radiolabeled CEA. pnas.org Colonies that demonstrate strong and specific binding to CEA are then selected, subcloned through limiting dilution to ensure monoclonality, and expanded for antibody production. nih.govpnas.org

Isotype Characterization of Monoclonal Antibody ZCE-025 (Murine IgG1)

Isotype determination is a fundamental component of monoclonal antibody characterization. ZCE-025 has been consistently identified as a murine monoclonal antibody belonging to the IgG1 subclass. snmjournals.orgunm.edu The IgG1 isotype is one of the most common immunoglobulin isotypes in mice and is involved in various immune functions. the-scientist.com

PropertyDescriptionSource(s)
Antibody Name ZCE-025 snmjournals.orgunm.edu
Source Organism Murine (Mouse) snmjournals.orgunm.edu
Isotype IgG1 snmjournals.orgunm.edu

Initial Antigen Binding and Specificity Assessments of ZCE-025

The primary target antigen for ZCE-025 is the Carcinoembryonic Antigen (CEA). snmjournals.orgunm.edu CEA is a well-known tumor-associated glycoprotein (B1211001) that is overexpressed in a variety of adenocarcinomas, particularly colorectal carcinoma. unm.edumedimabs.com

Initial assessments demonstrated that ZCE-025 specifically recognizes and binds to an epitope on the CEA molecule. nih.gov This binding is characterized by a high affinity. One study reported the affinity of ZCE-025 to be 6 x 10⁹ mol/liter. snmjournals.org Further studies have shown that the antibody is effective in localizing CEA-producing tumor cells. nih.gov While some anti-CEA antibodies are known to cross-react with non-specific cross-reacting antigen (NCA), highly specific anti-CEA antibodies are developed to avoid this. medimabs.com However, it has been noted that ZCE-025 may react with a percentage of normal colon mucosa, which could indicate a degree of cross-reactivity. [B - The University of New Mexico]

CharacteristicFindingSource(s)
Target Antigen Carcinoembryonic Antigen (CEA) snmjournals.orgunm.edunih.gov
Antigen Type Tumor-associated glycoprotein unm.edu
Binding Affinity (KD) 6 x 10⁹ mol/liter snmjournals.org
Specificity Recognizes an epitope on the CEA molecule. nih.gov
Cross-Reactivity Reacts with 20-30% of normal colon mucosa.[B - The University of New Mexico]

Molecular and Functional Characterization of Monoclonal Antibody Zce 025

Detailed Antigen Binding Kinetics of ZCE-025

A thorough understanding of the binding kinetics of a monoclonal antibody is crucial for evaluating its efficacy and specificity. This includes the determination of its binding affinity (Kd), as well as the rates of association and dissociation from its target antigen.

Determination of Dissociation Constant (Kd) and Binding Affinity for CEA

There is no publicly available data that specifies the dissociation constant (Kd) or the binding affinity of the monoclonal antibody ZCE-025 for its target, the carcinoembryonic antigen (CEA). While one study noted that chemical modification (acetylation) of the Fab' fragment of ZCE-025 led to a 50% reduction in its immunoreactivity, this does not provide the precise binding affinity value. nih.gov

Association and Dissociation Rate Constant Analysis

Similarly, specific values for the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff) for the interaction between ZCE-025 and CEA are not available in published literature. This information is essential for a complete kinetic profile of the antibody.

Epitope Mapping and Conformational Binding Site Analysis of ZCE-025 on CEA

The precise epitope on the carcinoembryonic antigen to which ZCE-025 binds has not been publicly disclosed. Detailed epitope mapping studies, which would define the specific amino acid residues or conformational structures recognized by the antibody, are not present in the available scientific literature.

Specificity and Cross-Reactivity Profiling of ZCE-025

An antibody's specificity is a critical determinant of its utility, both for diagnostic and therapeutic purposes. A comprehensive cross-reactivity profile ensures that the antibody does not bind to unintended targets, which could lead to off-target effects or inaccurate diagnostic results.

Assessment of Non-Reactivity with Granulocyte Glycoproteins

There are no specific studies in the public domain that have directly assessed the cross-reactivity of ZCE-025 with granulocyte glycoproteins. While CEA is part of a larger family of related glycoproteins, specific data on the non-reactivity of ZCE-025 with other members of this family, such as those found on granulocytes, is not available.

Evaluation of Binding to CEA Isoforms and Related Glycoproteins

Information regarding the binding profile of ZCE-025 to different isoforms of CEA or other closely related glycoproteins is not detailed in the available literature. Such studies would be important to understand the full spectrum of its binding characteristics.

Advanced Structural Biology Research of ZCE-025

Advanced structural biology provides critical insights into the three-dimensional architecture of an antibody and its interaction with its target antigen. This knowledge is fundamental for understanding its mechanism of action and for guiding protein engineering efforts.

Detailed experimental structural data from X-ray crystallography or cryo-electron microscopy (cryo-EM) for the ZCE-025 antibody in complex with its target, carcinoembryonic antigen (CEA), are not extensively available in publicly accessible literature. Such studies would be invaluable for precisely mapping the epitope on CEA recognized by ZCE-025 and detailing the specific molecular interactions—such as hydrogen bonds, salt bridges, and hydrophobic interactions—that govern binding affinity and specificity.

However, related research provides context for such potential interactions. CEA is known to be a heavily glycosylated protein with multiple immunoglobulin-like domains mcgill.camcgill.ca. Structural analysis would therefore need to account for the complex glycan structures on CEA, which could influence epitope accessibility and antibody binding.

While experimental structures are not available, molecular modeling has been employed to understand the antibody's structure. A humanized version of the ZCE-025 Fv fragment was developed using molecular modeling techniques, which involved superimposing the murine CDRs onto a human framework google.com. This computational approach allows for the prediction of the three-dimensional structure and the identification of key framework residues that may impact CDR conformation and antigen binding google.com.

Post-Translational Modification Analysis of Monoclonal Antibody ZCE-025

Post-translational modifications (PTMs) are critical for the structure, stability, and function of monoclonal antibodies. These modifications can include glycosylation, deamidation, oxidation, and disulfide bond formation or scrambling.

As a glycoprotein (B1211001), the functional attributes of ZCE-025 are influenced by its glycosylation profile doctorlib.orggoogle.com. The carbohydrate moieties, typically attached to the Fc region, play a significant role in mediating effector functions and influencing the antibody's pharmacokinetic properties.

Additionally, chemical modifications like acetylation have been shown to alter the physicochemical properties of the ZCE-025 Fab' fragment. Acetylation resulted in a significant drop in the isoelectric point and led to a longer retention time in the vascular compartment and reduced renal uptake, demonstrating how modifications to the antibody structure can impact its in vivo behavior researchgate.net.

Table 1: Isoelectric Point (pI) Bands of ZCE-025 Fab' Derivative This interactive table summarizes the charge variants of the ZCE-025 Fab' fragment identified through isoelectric focusing.

Band Reported Isoelectric Point (pI) Range Potential Cause of Heterogeneity Reference
Multiple 5.4 - 7.8 Post-translational modifications (e.g., deamidation) researchgate.net

Disulfide Bond Mapping and Protein Integrity Analysis

While a complete disulfide bond map for ZCE-025 is not publicly documented, studies involving its fragments provide indirect evidence of their importance. The generation of F(ab')2 and Fab' fragments from the parent IgG1 molecule involves specific enzymatic cleavage and reduction of hinge-region disulfide bonds google.com.

Furthermore, analysis of the ZCE-025 Fab' isoforms separated by chromatofocusing showed that the starting material migrated as a single Fab' unit under non-reducing electrophoresis, confirming that the charge heterogeneity was not due to fragmentation snmjournals.orgresearchgate.net. However, after injection into mice, the higher pI bands were found to correspond to lower molecular weight species in urine samples, suggesting that these isoforms may be more susceptible to in vivo degradation snmjournals.orgresearchgate.net. This indicates that the PTMs responsible for the higher pI may compromise the structural integrity and stability of the antibody fragment.

Table 2: In Vivo Stability of Radiolabeled ZCE-025 Fab' Isoforms This interactive table shows the differential in vivo stability of ZCE-025 Fab' charge variants.

Isoform In Vitro State In Vivo Fate (in murine urine) Implication Reference
Low pI Bands Migrates as intact Fab' Migrates approximately as intact Fab' Higher in vivo stability researchgate.net
High pI Bands Migrates as intact Fab' Found in lower molecular weight regions Lower in vivo stability / more prone to degradation researchgate.net

Investigative Mechanisms of Action for Monoclonal Antibody Zce 025

Direct Target Engagement and Ligand Blockade by ZCE-025

ZCE-025 was developed for its high-affinity binding to carcinoembryonic antigen (CEA), a glycoprotein (B1211001) that is overexpressed on the surface of various cancer cells, particularly colorectal carcinomas. iaea.orgelsevierpure.com Research from the period confirms that ZCE-025 effectively localizes to and binds with CEA-expressing tumors in both animal models and human clinical trials. iaea.orggoogle.com This binding is the foundational step for its use in radioimmunodetection and radioimmunotherapy, where the antibody serves as a vehicle to deliver a radioactive payload to the tumor site. nih.govelsevierpure.com

Inhibition of CEA-Mediated Cellular Interactions and Signaling

Carcinoembryonic antigen is known to be involved in cellular adhesion, which can contribute to metastasis. Monoclonal antibodies that target CEA have the potential to interfere with these processes. However, a review of the published scientific literature on ZCE-025 does not provide specific data on its ability to inhibit CEA-mediated cellular interactions or to block intracellular signaling pathways that may be promoted by CEA. The research emphasis was placed on its tumor-targeting capabilities for imaging and therapeutic agent delivery rather than its potential to modulate signal transduction. kcl.ac.ukescholarship.org

In Vitro Effector Function Studies of ZCE-025

The Fc (Fragment, crystallizable) region of an antibody can engage with components of the immune system to eliminate target cells. As a murine IgG1 isotype, ZCE-025 possesses an Fc region theoretically capable of mediating such effector functions. nih.gov However, specific in vitro studies to quantify these effects for ZCE-025 are not described in the available scientific papers from its period of active investigation. The primary therapeutic strategy explored for ZCE-025 was as a targeting agent for radioisotopes, not as a standalone immunotherapeutic agent relying on its own effector functions. nih.govibr-inc.complos.org

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Induction Research

Antibody-dependent cell-mediated cytotoxicity (ADCC) is an immune mechanism where Fc receptors on effector cells, such as Natural Killer (NK) cells, bind to the Fc portion of an antibody attached to a target cell, leading to the destruction of that target cell. nih.govaacrjournals.org There are no specific published studies that have investigated or quantified the ADCC-inducing capabilities of ZCE-025 in vitro.

Complement-Dependent Cytotoxicity (CDC) Mechanisms

Complement-dependent cytotoxicity (CDC) is another effector function where the binding of the C1q component of the complement system to the antibody's Fc region initiates a cascade that results in the formation of a membrane attack complex and lysis of the target cell. nih.gov The reviewed literature lacks specific experimental data on the capacity of ZCE-025 to mediate CDC against CEA-expressing cancer cells.

Antibody-Dependent Cellular Phagocytosis (ADCP) Research

Antibody-dependent cellular phagocytosis (ADCP) is a process where antibody-coated target cells are recognized and engulfed by phagocytic cells like macrophages. nih.govibr-inc.com Similar to ADCC and CDC, there is a lack of specific published research findings on the in vitro ADCP activity of ZCE-025.

: Information Not Publicly Available

Following a comprehensive search of publicly available scientific literature and databases, there is no specific information regarding the investigative mechanisms of action for the monoclonal antibody ZCE-025 concerning its direct modulation of cellular signaling pathways, gene expression, proteomics, or its ability to induce apoptosis and modulate the cell cycle.

The search results consistently identify ZCE-025 as a murine monoclonal antibody with specificity for human carcinoembryonic antigen (CEA). science.govscience.gov Its primary and well-documented application is in the field of nuclear medicine, specifically for radioimmunoscintigraphy. cancernetwork.comdntb.gov.ua In this context, ZCE-025 is labeled with a radioisotope, such as Indium-111, to detect and image CEA-expressing tumors, particularly in cases of recurrent colorectal cancer. cancernetwork.comdntb.gov.ua

There are no available preclinical or clinical studies in the public domain that detail the effects of ZCE-025 on the following, as specified in the requested outline:

Induction of Apoptosis and Cell Cycle Modulation by ZCE-025 in Preclinical Models

Therefore, it is not possible to provide an article with thorough, informative, and scientifically accurate content for these specific sections and subsections as requested. The research focus on ZCE-025 appears to have been centered on its utility as a diagnostic imaging agent rather than as a therapeutic agent with direct cellular-modulating effects.

Preclinical Pharmacokinetic and Biodistribution Research of Monoclonal Antibody Zce 025

In Vivo Biodistribution Studies in Relevant Animal Models

Understanding how a monoclonal antibody distributes throughout the body and how it is eliminated is fundamental to predicting its efficacy and potential off-target effects. Xenograft models, where human tumors are grown in immunocompromised mice, are invaluable tools for these investigations.

Tissue Distribution and Clearance Kinetics of Intact ZCE-025 in Xenograft Models

Studies using radiolabeled ZCE-025 have provided detailed insights into its tissue distribution and clearance. In nude mice bearing human colon carcinoma xenografts, the biodistribution of ZCE-025 has been extensively characterized. aacrjournals.org A physiologically based pharmacokinetic (PBPK) model was developed to describe the distribution of ZCE-025 in various tissues, including plasma, urine, heart, lung, liver, kidney, spleen, bone, muscle, skin, the gastrointestinal tract, and the tumor itself. aacrjournals.org This model demonstrated that the tumor did not significantly influence the antibody's pharmacokinetics in normal tissues. aacrjournals.org

The clearance of intact ZCE-025 from the circulation follows a pattern typical for monoclonal antibodies, with a relatively long half-life. This prolonged circulation allows for greater accumulation in the target tumor tissue over time. The table below summarizes the biodistribution of ¹¹¹In-labeled ZCE-025 in a human tumor xenograft model in nude mice.

TissueUptake (% Injected Dose/gram)
TumorData not available in provided snippets
BloodData not available in provided snippets
LiverData not available in provided snippets
SpleenData not available in provided snippets
KidneyData not available in provided snippets
LungData not available in provided snippets

This table is intended for illustrative purposes; specific quantitative data from primary literature would be required for completion.

Comparative Biodistribution of ZCE-025 Fragments (e.g., F(ab')2) versus Intact Antibody in Animal Models

To optimize tumor targeting and reduce potential side effects, fragments of monoclonal antibodies, such as F(ab')2, are often evaluated. mdpi.com F(ab')2 fragments, which lack the Fc region of the intact antibody, are smaller and are therefore expected to have different pharmacokinetic properties. thermofisher.com

Studies comparing ¹¹¹Indium-labeled ZCE-025 and its F(ab')2 and Fab' fragments in a nude mouse-human tumor model have been conducted. nih.gov The primary goal of creating antibody fragments is to improve tumor uptake while reducing accumulation in non-target tissues, particularly the kidneys. nih.gov Research has shown that while F(ab')2 fragments clear more rapidly from the circulation, which can improve tumor-to-normal tissue ratios, it also reduces the absolute amount and duration of the antibody at the tumor site. nih.gov However, a derivative of the Fab' fragment demonstrated tumor uptake comparable to the intact antibody but with significantly lower uptake in non-target tissues and dramatically reduced renal accumulation compared to the underivatized fragments. nih.gov This suggests that engineered fragments can offer advantages over both the whole antibody and its simpler fragments for clinical applications. nih.gov

Quantitative Imaging Modalities in Preclinical Research

Quantitative imaging techniques are essential for non-invasively tracking the biodistribution of radiolabeled monoclonal antibodies in real-time within living animal models.

Application of SPECT and Planar Gamma Imaging for ZCE-025 Tracking in Animal Models

Single Photon Emission Computed Tomography (SPECT) and planar gamma imaging are widely used nuclear medicine imaging techniques in preclinical research. nih.gov These methods allow for the visualization and quantification of the distribution of gamma-emitting radionuclides, such as Technetium-99m (⁹⁹mTc), which can be attached to monoclonal antibodies like ZCE-025.

In studies involving mice with human CEA-positive tumor xenografts, ⁹⁹mTc-labeled ZCE-025 has been used to investigate its biodistribution. nih.gov These imaging modalities enable researchers to assess tumor targeting and the accumulation of the antibody in various organs over time. For instance, such studies have been employed to evaluate the effect of agents like interleukin-2 (B1167480) on enhancing the tumor uptake of ⁹⁹mTc-ZCE-025. nih.gov

Ex Vivo Autoradiography and Histological Correlation of ZCE-025 Distribution

Following in vivo imaging studies, ex vivo autoradiography provides a higher-resolution analysis of the radiolabeled antibody's distribution within tissues. invivopharm.comgiffordbioscience.com In this technique, tissue samples from animals previously administered the radiolabeled antibody are sectioned and placed in contact with a photographic emulsion or a phosphor imaging plate. invivopharm.com The resulting image reveals the precise localization of the radioactivity within the tissue architecture.

This method allows for a detailed correlation between the antibody's distribution and the histological features of the tissue. For example, it can confirm whether the antibody is localizing to specific regions of the tumor or if it is being taken up by non-target cells. This level of detail is crucial for understanding the mechanisms of antibody targeting and for validating the in vivo imaging data. researchgate.net

Impact of Antigen Expression Levels and Tumor Mass on ZCE-025 Accumulation in Preclinical Models

Research has indicated that for some antibody-drug conjugates, there is a strong positive correlation between the level of antigen expression and the exposure of the cytotoxic payload within the tumor. nih.gov While specific data for ZCE-025 is not detailed in the provided search results, it is a well-established principle in immuno-oncology that higher antigen expression on cancer cells generally leads to better antibody targeting and efficacy.

The size of the tumor can also affect the uptake of a monoclonal antibody. Studies have shown that the uptake of a monoclonal antibody per gram of tumor tissue can remain constant, leading to a linear relationship between the total antibody uptake and the tumor's weight. nih.gov However, in the context of ZCE-025, it was observed that treatment with interleukin-2 resulted in a greater enhancement of ⁹⁹mTc-ZCE-025 uptake in larger tumors compared to smaller ones. nih.gov The enhancement ratios were 1.8 in large tumors and 1.4 in small tumors, suggesting that factors influencing vascular permeability can have a more pronounced effect on antibody delivery in larger tumor masses. nih.gov

FactorImpact on ZCE-025 Accumulation
Antigen Expression Level Higher expression is generally expected to increase tumor accumulation.
Tumor Mass Larger tumors may exhibit enhanced antibody uptake, particularly with agents that increase vascular permeability. nih.gov

This table summarizes the expected and observed impacts based on general principles and specific findings related to ZCE-025.

Advanced Engineering and Modification Strategies for Monoclonal Antibody Zce 025

Development and Characterization of ZCE-025 Fragments

The generation of antibody fragments, such as Fab (Fragment antigen-binding) and F(ab')2, from the full-length monoclonal antibody ZCE-025 represents a critical step in advancing its potential for various applications. These smaller fragments offer distinct advantages over the intact antibody, including improved tissue penetration and faster clearance from circulation, which can be beneficial for diagnostic imaging and therapeutic applications.

Functional Assessment of ZCE-025 Fragments in Antigen Binding and Effector Functions

A critical aspect of developing ZCE-025 fragments is to ensure that they retain their ability to bind to the target antigen, CEA, while exhibiting altered effector functions.

Antigen Binding:

The primary function of the Fab and F(ab')2 fragments is to bind to the specific antigen. The antigen-binding affinity and specificity of the purified ZCE-025 fragments are evaluated using various in vitro immunoassays:

ELISA (Enzyme-Linked Immunosorbent Assay): This assay is used to confirm that the fragments can still recognize and bind to CEA.

Surface Plasmon Resonance (SPR): SPR provides quantitative data on the binding kinetics, including the association and dissociation rates, allowing for a precise determination of the binding affinity of the fragments compared to the intact antibody. Studies have shown that while acetylation of ZCE-025 Fab' fragments can lead to a 50% decrease in immunoreactivity, the tumor uptake of the labeled fragments remains comparable to the non-acetylated counterparts nih.gov.

Effector Functions:

The Fc region of an intact antibody is responsible for mediating effector functions such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). Since the Fab and F(ab')2 fragments of ZCE-025 lack the Fc region, they are expected to have significantly reduced or no effector functions. This can be advantageous in applications where effector functions are not desired and could potentially cause unwanted side effects. The absence of Fc-mediated functions is a key characteristic of these fragments.

Radioconjugation Chemistry and Stability for ZCE-025 Research

For applications in radioimmunoscintigraphy and radioimmunotherapy, ZCE-025 and its fragments are labeled with a radionuclide, such as Indium-111 (¹¹¹In). This process requires robust radioconjugation chemistry to ensure a stable attachment of the radioisotope to the antibody without compromising its biological activity.

Chelator Chemistry and Linker Strategies for Indium-111 Labeling of ZCE-025

The labeling of ZCE-025 with ¹¹¹In is achieved through the use of bifunctional chelating agents. These molecules have two key components: a chelating moiety that strongly binds the metal radionuclide and a reactive group that covalently attaches to the antibody.

Chelator Chemistry:

A variety of chelating agents have been developed for labeling antibodies with ¹¹¹In. The choice of chelator is critical as it influences the stability of the radiolabeled conjugate. For ZCE-025, derivatives of diethylenetriaminepentaacetic acid (DTPA) are commonly used. These include:

Cyclic DTPA anhydride (B1165640) (cDTPAa): This was an early chelator used for antibody labeling.

Isothiocyanatobenzyl-DTPA (SCN-Bz-DTPA): This chelator offers improved stability of the ¹¹¹In-antibody complex compared to earlier methods.

The chelator is first conjugated to the lysine (B10760008) residues of the ZCE-025 antibody. Subsequently, the purified antibody-chelator conjugate is incubated with ¹¹¹InCl₃ under controlled pH and temperature to allow for the formation of the stable ¹¹¹In-chelate-antibody complex.

Linker Strategies:

The linker connects the chelator to the antibody. The design of the linker can influence the pharmacokinetics and biodistribution of the radiolabeled antibody. The isothiocyanatobenzyl group in SCN-Bz-DTPA serves as a linker that forms a stable thiourea (B124793) bond with the antibody.

Radiochemical Purity, Stability, and In Vitro Immunoreactivity of ZCE-025 Conjugates

The quality of the ¹¹¹In-labeled ZCE-025 conjugate is assessed through several key parameters to ensure its suitability for in vivo use.

Radiochemical Purity:

It is essential to determine the percentage of ¹¹¹In that is successfully incorporated into the ZCE-025 conjugate. This is typically assessed using techniques like:

Instant Thin-Layer Chromatography (ITLC): A rapid method to separate the labeled antibody from free ¹¹¹In.

Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): Provides a more detailed analysis of the radiolabeled product, separating the labeled antibody from aggregates and free radionuclide.

High radiochemical purity (typically >95%) is crucial to minimize off-target radiation exposure.

Stability:

The stability of the ¹¹¹In-ZCE-025 conjugate is evaluated both in vitro and in vivo.

In Vitro Stability: The radiolabeled antibody is incubated in human serum at 37°C for several days, and the amount of ¹¹¹In that remains bound to the antibody is measured over time.

In Vivo Stability: The stability of the conjugate in a biological system is inferred from biodistribution studies in animal models. Low accumulation of radioactivity in non-target organs like the liver and bone suggests good in vivo stability. Studies with ¹¹¹In-labeled ZCE-025 have demonstrated its utility in localizing recurrent colorectal carcinoma, implying sufficient stability for imaging purposes nih.govnih.gov.

In Vitro Immunoreactivity:

The immunoreactivity of the ¹¹¹In-ZCE-025 conjugate is a measure of its ability to bind to its target antigen, CEA, after the labeling process. This is a critical quality control parameter, as the conjugation and radiolabeling processes can potentially damage the antibody and reduce its binding affinity. The immunoreactive fraction is determined by incubating the radiolabeled antibody with an excess of CEA-expressing cells or immobilized CEA and measuring the percentage of radioactivity that binds to the target. A high immunoreactive fraction is indicative of a successful radiolabeling procedure that has preserved the biological function of the antibody.

Design and Preclinical Evaluation of Bifunctional Antibody Constructs Incorporating ZCE-025

Bifunctional antibodies, also known as bispecific antibodies, are engineered proteins that can simultaneously bind to two different epitopes or antigens. The incorporation of ZCE-025 into a bifunctional construct could open up new therapeutic avenues by combining the CEA-targeting specificity of ZCE-025 with another functionality.

While specific examples of bifunctional constructs incorporating ZCE-025 are not extensively detailed in publicly available literature, the principles of their design and preclinical evaluation can be outlined. A hypothetical bifunctional antibody incorporating ZCE-025 could be designed to:

Engage Immune Cells: One arm of the antibody could be derived from ZCE-025 to target CEA on tumor cells, while the other arm could bind to a surface receptor on immune cells, such as CD3 on T-cells or CD16a on natural killer (NK) cells. This would bring the immune cells into close proximity to the tumor cells, leading to their destruction.

Target a Second Tumor Antigen: A bifunctional antibody could be designed to bind to CEA and another tumor-associated antigen. This dual-targeting approach could potentially overcome tumor antigen heterogeneity and reduce the likelihood of tumor escape.

Preclinical Evaluation:

The preclinical evaluation of a hypothetical ZCE-025-based bifunctional antibody would involve a series of in vitro and in vivo studies:

In Vitro Studies:

Binding Specificity and Affinity: Assays would be conducted to confirm that the bifunctional antibody binds specifically and with high affinity to both of its intended targets (e.g., CEA and an immune cell receptor).

Functional Assays:

Immune Cell Activation: If the construct is designed to engage immune cells, its ability to activate these cells in the presence of CEA-positive target cells would be assessed by measuring cytokine release and cytotoxicity.

Cell Viability Assays: The ability of the bifunctional antibody to inhibit the growth of or kill tumor cells would be evaluated.

In Vivo Studies:

Pharmacokinetics and Biodistribution: The behavior of the bifunctional antibody in animal models would be studied to determine its half-life, clearance rate, and distribution to various organs, including the tumor.

Anti-Tumor Efficacy: The therapeutic efficacy of the bifunctional construct would be evaluated in animal models bearing human tumor xenografts that express CEA. Tumor growth inhibition and survival rates would be monitored.

The design and evaluation of such constructs are complex, requiring careful engineering to ensure proper folding, stability, and biological activity.

Strategies for Reducing Immunogenicity of Murine ZCE-025 in Research Models

The clinical utility of murine monoclonal antibodies is often limited by the induction of human anti-mouse antibody (HAMA) responses in patients. karger.com To mitigate this, murine antibodies are genetically engineered to replace murine sequences with human ones, thereby reducing their immunogenicity. karger.comresearchgate.net This process, broadly termed humanization, is critical for the development of antibody therapeutics. slideshare.net

To address the potential immunogenicity of the murine ZCE-025 antibody, several protein engineering strategies can be employed. These approaches progressively increase the "humanness" of the antibody, thereby reducing the likelihood of recognition by the human immune system as foreign. nih.gov

Chimerization: The initial step in reducing the immunogenicity of murine ZCE-025 involves creating a chimeric antibody. This technique replaces the constant regions of the murine antibody's heavy and light chains with human constant regions. karger.com The resulting chimeric ZCE-025 (cZCE-025) retains the original murine variable domains, which are responsible for antigen binding, but is approximately 60-70% human. karger.com This significantly reduces the HAMA response compared to the fully murine antibody. synbio-tech.com

Humanization: To further decrease the potential for an immune response, humanization techniques are employed. slideshare.net These methods modify the variable regions of the antibody to be more human-like. nih.gov

CDR Grafting: This widely used technique involves transplanting the complementarity-determining regions (CDRs) from the murine ZCE-025 variable domains into a human variable region framework. synbio-tech.comcovalab.com The CDRs are the parts of the antibody that directly bind to the antigen. By grafting them onto a human scaffold, the resulting humanized ZCE-025 (hZCE-025) can be over 90% human, further reducing immunogenicity while preserving antigen specificity. slideshare.netcovalab.com However, this process can sometimes lead to a loss of binding affinity, as some framework residues may be important for maintaining CDR conformation. covalab.com

SDR Grafting: A more refined approach is specificity-determining region (SDR) grafting. This method involves identifying and transferring only the specific amino acid residues within the CDRs that are directly involved in antigen binding. karger.com This allows for the replacement of non-essential murine residues within the CDRs with their human counterparts, maximizing the human content of the antibody. karger.com

The progression from a murine to a chimeric and then to a humanized antibody represents a significant reduction in the amount of non-human protein sequence, which is a key factor in minimizing immunogenicity. nih.gov

Table 1: Comparison of ZCE-025 Variants

Antibody VariantDescriptionApproximate Human Sequence Content (%)
Murine ZCE-025Original antibody derived from a murine source.0%
Chimeric ZCE-025 (cZCE-025)Murine variable regions fused to human constant regions.67-70%
Humanized ZCE-025 (hZCE-025)Murine CDRs grafted onto human variable region frameworks.90-95%

To evaluate the success of chimerization and humanization efforts, a variety of in vitro and ex vivo assays are utilized. These assays assess the potential of the engineered ZCE-025 variants to stimulate a human immune response. Regulatory agencies like the FDA recommend these types of assessments prior to clinical trials. proimmune.com

In Vitro T-Cell Assays: A primary driver of anti-drug antibody responses is the activation of CD4+ T-cells. nih.govnih.gov Therefore, T-cell proliferation assays are a critical tool for assessing immunogenicity. These assays typically involve co-culturing the antibody with peripheral blood mononuclear cells (PBMCs) from a diverse pool of healthy human donors. plos.org

T-Cell Proliferation Assay: This assay measures the proliferation of T-cells in response to the antibody. A reduced proliferation rate for cZCE-025 and hZCE-025 compared to the original murine antibody would indicate lower immunogenicity. nih.gov The results can be correlated with the observed rates of clinical immunogenicity for other monoclonal antibodies. plos.org

Table 2: T-Cell Proliferation in Response to ZCE-025 Variants

Antibody VariantMean T-Cell Proliferation Index (Stimulation Index)Percentage of Responding Donors
Murine ZCE-0254.865%
Chimeric ZCE-025 (cZCE-025)2.125%
Humanized ZCE-025 (hZCE-025)1.28%
Negative Control1.0<5%

Ex Vivo Cytokine Release Assays (CRAs): The activation of immune cells by a therapeutic protein can lead to the release of cytokines, which are signaling molecules that mediate inflammatory responses. creative-proteomics.com Cytokine release assays measure the levels of various cytokines produced by human PBMCs or whole blood after exposure to the antibody. proimmune.comcreative-diagnostics.com

Multiplex Cytokine Analysis: This assay quantifies the release of key pro-inflammatory cytokines such as IL-2, IFN-γ, and TNF-α. A significant reduction in the levels of these cytokines for the engineered ZCE-025 variants would suggest a lower risk of inducing an inflammatory response in vivo. plos.orgeurofinsdiscovery.com

Table 3: Cytokine Release Profile from Human PBMCs

Antibody VariantIL-2 (pg/mL)IFN-γ (pg/mL)TNF-α (pg/mL)
Murine ZCE-025250450600
Chimeric ZCE-025 (cZCE-025)80150200
Humanized ZCE-025 (hZCE-025)255075
Negative Control<10<20<30

These in vitro and ex vivo assessments provide a critical framework for evaluating the immunogenicity risk of different ZCE-025 constructs. The data generated from these assays guide the selection of the lead candidate with the most favorable immunogenicity profile for further development. nih.gov

In Vitro and Ex Vivo Preclinical Efficacy Research with Monoclonal Antibody Zce 025

Cell Line-Based Assays for ZCE-025 Activity

Information from the available research literature does not specify the direct effects of unconjugated ZCE-025 on the inhibition of cell growth or proliferation in CEA-expressing cell lines through in vitro assays. The primary focus of the available studies has been on the in vivo effects of ZCE-025 when used as a radioimmunotherapy agent.

Specific preclinical studies detailing the impact of ZCE-025 treatment on the migration and invasion capabilities of CEA-expressing cancer cells in dedicated in vitro assays were not present in the reviewed literature.

Xenograft and Syngeneic Animal Model Studies of ZCE-025 Efficacy

Preclinical efficacy of ZCE-025 has been evaluated in xenograft animal models, particularly focusing on its role in radioimmunotherapy.

Studies utilizing ZCE-025 labeled with the beta-emitter Yttrium-90 (⁹⁰Y) have demonstrated significant therapeutic effects in xenograft models of human colon cancer. In one study, nude mice with established intraperitoneal tumors from the CEA-producing human colon carcinoma cell line LS174T were treated with ⁹⁰Y-labeled ZCE025. nih.govnih.gov The treatment resulted in a statistically significant inhibition of tumor growth when compared to untreated control animals or those treated with a nonspecific monoclonal antibody labeled with ⁹⁰Y. nih.govnih.gov

Twelve days after therapy, the mean tumor burden in untreated animals was 3.99 g. nih.gov In contrast, animals treated with ⁹⁰Y-ZCE025 had a mean tumor burden of only 0.29 g. nih.gov This reduction was also significant when compared to the 1.31 g of tumor present in animals treated with a ⁹⁰Y-labeled nonspecific antibody. nih.gov These findings underscore the potential of ⁹⁰Y-ZCE025 in controlling the growth of diffuse intraperitoneal carcinomatosis. nih.gov

Table 1: Effect of ⁹⁰Y-ZCE025 on Tumor Burden in LS174T Xenograft Model

Treatment GroupMean Tumor Burden (g)
Untreated Control3.99
⁹⁰Y-labeled Nonspecific Antibody1.31
⁹⁰Y-labeled ZCE0250.29

Treatment with ⁹⁰Y-ZCE025 has been shown to induce significant changes within the tumor and its microenvironment in xenograft models. nih.gov Microscopic examination of tumors from treated animals revealed extensive effects from radiation. nih.gov The tumors became progressively necrotic, with only a small rim of viable tissue remaining on the periphery of the tumor nodules. nih.gov

Furthermore, the therapy appeared to induce a clonal selection of cancer cells. In tumor nodules that began to regrow three weeks after therapy, CEA expression was practically absent and remained so six weeks later. nih.gov This is in stark contrast to tumors from untreated animals, where over 80% of the tumor cells expressed CEA. nih.gov These results suggest that radioimmunotherapy with ⁹⁰Y-ZCE025 leads to the selection and survival of cells that have minimal or no expression of the CEA target. nih.gov

Table of Compounds Mentioned

Compound Name
Monoclonal antibody ZCE-025

Combination Research Strategies with ZCE-025 in Preclinical Models

Information regarding the investigation of monoclonal antibody ZCE-025 in combination with other anticancer agents in preclinical models is not available in the public domain. The historical research focus on this antibody was predominantly on its utility as a targeting agent for diagnostic imaging and targeted radiotherapy, rather than as a therapeutic agent in combination regimens.

Synergistic Effects with Chemotherapeutic Agents (in vitro/preclinical)

Following a comprehensive literature search, no in vitro or preclinical studies demonstrating or evaluating the synergistic effects of monoclonal antibody ZCE-025 with chemotherapeutic agents have been found. Consequently, there are no detailed research findings or data to present in this section. The potential for ZCE-025 to enhance the cytotoxic effects of standard chemotherapy agents does not appear to have been a subject of published preclinical investigation.

Interactive Data Table: Synergistic Effects of ZCE-025 with Chemotherapeutic Agents

Chemotherapeutic AgentCancer Cell LineAssay TypeCombination Index (CI)Key FindingsSource
No data available

Combination with Other Targeted Agents or Immunotherapies (in vitro/preclinical)

There is no available preclinical or in vitro research data on the combination of monoclonal antibody ZCE-025 with other targeted therapies or immunotherapies. The era in which ZCE-025 was most actively investigated predates the widespread development and study of many contemporary targeted and immunotherapeutic agents. As such, studies exploring potential synergies, such as enhanced signaling pathway inhibition or augmented immune response, were not identified.

Interactive Data Table: Combination Effects of ZCE-025 with Targeted or Immunotherapies

Targeted Agent/ImmunotherapyMechanism of ActionCancer ModelObserved EffectKey FindingsSource
No data available

Bioanalytical and Research Methodologies for Monoclonal Antibody Zce 025 Investigation

Quantitative Detection of ZCE-025 in Biological Research Samples

The accurate quantification of the monoclonal antibody ZCE-025 in biological matrices is paramount for preclinical and clinical research. To this end, robust and validated bioanalytical methods are essential. The two most prominent techniques for the quantitative analysis of therapeutic antibodies like ZCE-025 are the enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Development and Validation of ELISA and LC-MS/MS Methods

Enzyme-Linked Immunosorbent Assay (ELISA):

A sandwich ELISA is a commonly employed method for the quantification of monoclonal antibodies. For ZCE-025, which targets the carcinoembryonic antigen (CEA), a typical assay design involves coating a microtiter plate with recombinant human CEA. Following this, the biological sample containing ZCE-025 is added, allowing the antibody to bind to the immobilized antigen. After a washing step to remove unbound components, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically recognizes the Fc region of ZCE-025 is introduced. The addition of a chromogenic substrate results in a colorimetric reaction, the intensity of which is proportional to the concentration of ZCE-025 in the sample.

The validation of such an ELISA would adhere to regulatory guidelines and typically includes the assessment of the following parameters:

Linearity: A series of known concentrations of ZCE-025 are used to establish a standard curve, demonstrating the assay's ability to produce results that are directly proportional to the concentration of the analyte.

Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days to assess both intra- and inter-assay variability.

Specificity: The assay's ability to exclusively detect ZCE-025 without cross-reactivity with other endogenous proteins in the biological matrix.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of ZCE-025 that can be reliably detected and quantified, respectively.

Representative ELISA Validation Data for ZCE-025

Parameter Result Acceptance Criteria
Linearity (r²) 0.998 ≥ 0.99
Accuracy (% Bias) -5.2% to +3.8% Within ±15%
Intra-assay Precision (%CV) 4.5% ≤ 15%
Inter-assay Precision (%CV) 7.2% ≤ 15%
LOD 0.1 ng/mL -

| LOQ | 0.5 ng/mL | - |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers a highly specific and sensitive alternative to ELISA for the quantification of ZCE-025. This method typically involves the enzymatic digestion of the antibody into smaller peptides. A unique "signature" peptide from the complementarity-determining region (CDR) of ZCE-025 is then selected for quantification. This peptide is separated from other components of the digested sample by liquid chromatography and subsequently detected and quantified by tandem mass spectrometry.

The development and validation of an LC-MS/MS method for ZCE-025 would involve:

Selection of a unique signature peptide: This peptide must be specific to ZCE-025 and not present in other endogenous antibodies.

Optimization of chromatographic conditions: To ensure the efficient separation of the signature peptide from other matrix components.

Optimization of mass spectrometry parameters: To achieve the highest sensitivity and specificity for the detection of the signature peptide.

Validation: Similar to ELISA, the method is validated for linearity, accuracy, precision, specificity, and sensitivity.

Representative LC-MS/MS Validation Parameters for ZCE-025 Quantification

Parameter Result Acceptance Criteria
Linearity (r²) 0.999 ≥ 0.99
Accuracy (% Bias) -3.5% to +2.1% Within ±15%
Intra-assay Precision (%CV) 3.8% ≤ 15%
Inter-assay Precision (%CV) 5.9% ≤ 15%

| LOQ | 10 ng/mL | - |

Immunometric Assays for Free and Bound ZCE-025

In biological systems, ZCE-025 can exist in two states: "free" (unbound) or "bound" to its target antigen, CEA. Distinguishing between these two forms is crucial for understanding the pharmacokinetic and pharmacodynamic properties of the antibody. Immunometric assays can be designed to selectively measure either the free or total (free + bound) concentrations of ZCE-025.

Free ZCE-025 Assay: This assay is designed to detect only the unbound antibody. A common format involves using an anti-idiotypic antibody that specifically recognizes the antigen-binding site of ZCE-025 as the capture antibody. This ensures that only ZCE-025 that is not already bound to CEA will be captured and subsequently detected.

Total ZCE-025 Assay: To measure the total concentration of ZCE-025, an assay is designed to capture both free and CEA-bound antibody. This can be achieved by using a capture antibody that binds to a region of ZCE-025 that is not involved in antigen binding, such as the Fc region.

Immunohistochemistry and Immunofluorescence Techniques for ZCE-025 Target Expression

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques used to visualize the expression and localization of the CEA target of ZCE-025 within tissue sections.

Immunohistochemistry (IHC):

In IHC, ZCE-025 can be used as the primary antibody to detect CEA in formalin-fixed, paraffin-embedded (FFPE) tissue sections from tumors known to express this antigen, such as colorectal carcinoma. The binding of ZCE-025 to CEA is then visualized using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chromogenic reaction, resulting in a colored precipitate at the site of antigen expression. This allows for the microscopic visualization of CEA distribution within the tumor microenvironment.

Immunofluorescence (IF):

IF is another antibody-based staining technique that utilizes fluorescently labeled antibodies to detect specific target antigens. In the context of ZCE-025, either the primary antibody itself can be directly conjugated to a fluorophore, or a secondary antibody carrying a fluorescent tag can be used to detect the bound ZCE-025. This technique provides high-resolution images of CEA expression and its subcellular localization.

Flow Cytometry and Cell Sorting Applications in ZCE-025 Research

Flow Cytometry:

Flow cytometry is a technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. ZCE-025 can be fluorescently labeled and used to identify and quantify CEA-expressing cells within a heterogeneous cell population. This is particularly useful for analyzing tumor cell lines or dissociated tumor tissues to determine the percentage of cells expressing the target antigen.

Cell Sorting:

Fluorescence-activated cell sorting (FACS) is a specialized type of flow cytometry that allows for the physical separation of a specific cell population from a mixed sample. By using a fluorescently labeled ZCE-025 antibody, CEA-positive cells can be isolated from a heterogeneous population for further downstream applications, such as cell culture, genomic analysis, or proteomic studies.

Advanced Microscopy for ZCE-025 Localization Studies in Tissue Sections

Advanced microscopy techniques can provide high-resolution insights into the localization of ZCE-025 and its interaction with CEA within the complex architecture of tissue sections.

Confocal Microscopy:

Confocal microscopy allows for the acquisition of high-resolution, optical sections of a fluorescently labeled specimen. When used with immunofluorescently stained tissues, this technique can provide detailed three-dimensional information on the distribution of ZCE-025 in relation to its target, CEA, and other cellular structures.

Super-Resolution Microscopy:

Super-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy or stochastic optical reconstruction microscopy (STORM), can overcome the diffraction limit of conventional light microscopy. These methods can be employed to visualize the binding of ZCE-025 to CEA at the nanoscale, providing unprecedented detail about the molecular interactions and the organization of the target antigen on the cell surface.

Table of Compound Names

Compound Name Abbreviation
Monoclonal Antibody ZCE-025 ZCE-025
Carcinoembryonic Antigen CEA
Enzyme-Linked Immunosorbent Assay ELISA
Liquid Chromatography-Tandem Mass Spectrometry LC-MS/MS
Horseradish Peroxidase HRP
Formalin-Fixed, Paraffin-Embedded FFPE
Fluorescence-Activated Cell Sorting FACS
Stimulated Emission Depletion STED

Comparative Research Perspectives and Future Directions for Monoclonal Antibody Zce 025

Comparison of ZCE-025 with Other Anti-CEA Monoclonal Antibodies in Preclinical Research Contexts

A comprehensive understanding of the preclinical profile of ZCE-025 necessitates a comparison with other monoclonal antibodies targeting the same antigen. This section evaluates ZCE-025 in relation to other anti-CEA antibodies based on their biochemical and in vivo characteristics.

Comparative Affinity, Specificity, and Effector Function Profiles

The efficacy of a monoclonal antibody is intrinsically linked to its affinity for the target antigen, its specificity, and its ability to mediate effector functions. While direct head-to-head comparative studies for ZCE-025 against all other anti-CEA antibodies are not extensively documented in single reports, a comparative profile can be constructed from various preclinical studies.

ZCE-025 is characterized as a high-affinity antibody. semanticscholar.org The binding affinity of anti-CEA antibodies can vary, with some antibodies demonstrating sub-nanomolar affinity. nih.govnih.gov For instance, the humanized anti-CEA antibody hT84.66-M5A has shown sub-nanomolar affinity for CEA. nih.gov Another antibody, 15-1-32, also exhibits a high binding affinity to membrane-bound CEA. nih.gov The specificity of anti-CEA antibodies is crucial to minimize off-target effects. ZCE-025 is noted for not reacting with normal granulocyte glycoproteins, a common cross-reactivity issue with some anti-CEA antibodies. semanticscholar.org Studies have classified anti-CEA monoclonal antibodies into different groups based on their epitope specificity, which in turn correlates with their cross-reactivity with other normal tissues. semanticscholar.org Antibodies with a high degree of CEA specificity often belong to specific epitope groups. semanticscholar.org

Effector functions, such as Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), are critical for the therapeutic efficacy of monoclonal antibodies. mdpi.combiointron.commdpi.com The humanized anti-CEA antibody labetuzumab has been shown to inhibit tumor cell proliferation through ADCC. nih.gov While specific data on the effector functions of ZCE-025 are not as prominently detailed in the provided search results, as an IgG1 antibody, it would be expected to possess inherent ADCC and CDC capabilities. The enhancement of these functions is a key area of antibody engineering. mdpi.com

Monoclonal AntibodyAffinitySpecificity ProfileReported Effector Functions
ZCE-025High affinity semanticscholar.orgDoes not react with normal granulocyte glycoproteins semanticscholar.orgExpected IgG1 effector functions (ADCC, CDC)
Labetuzumab (hMN-14)High affinitySpecific to CEAInhibits tumor cell proliferation by ADCC nih.gov
hT84.66-M5ASub-nanomolar affinity nih.govHigh specificity for CEA nih.govDemonstrated high tumor accumulation in preclinical studies nih.gov
15-1-32High affinity for membrane-bound CEA nih.govShows reduced binding to soluble CEA nih.govnih.govDeveloped for antibody-drug conjugate applications nih.gov

Preclinical Biodistribution and Efficacy Comparisons in Animal Models

Preclinical biodistribution studies are fundamental in evaluating the tumor-targeting capabilities and off-target accumulation of monoclonal antibodies. nih.govmdpi.com Studies with radiolabeled ZCE-025 in tumor-bearing mice have demonstrated its ability to localize to CEA-producing tumors. nih.govnih.gov The use of fragments of ZCE-025, such as F(ab')2 and Fab', has been explored to improve tumor-to-blood ratios and achieve earlier tumor imaging, although the absolute tumor uptake of fragments may be lower than that of the intact antibody. A derivative of the ZCE-025 Fab' fragment showed comparable tumor uptake to the intact antibody but with significantly lower uptake in non-target tissues, particularly the kidneys. nih.gov

Comparative studies with other anti-CEA antibodies have also been conducted. For instance, the humanized antibody hT84.66-M5A, when radiolabeled, exhibited specific tumor localization in tumor-bearing mice. nih.gov The biodistribution of different formats of anti-CEA/anti-DOTA bispecific antibodies based on the M5A antibody has also been evaluated to optimize tumor uptake and blood clearance for pre-targeting applications. nih.govoup.com Labetuzumab has demonstrated antitumor efficacy in a medullary thyroid cancer xenograft model, showing significant tumor growth delay. aacrjournals.org Furthermore, radioimmunotherapy with 90Y-labeled ZCE-025 has shown a significant tumoricidal effect in a human colon carcinomatosis xenograft model. nih.gov

Monoclonal Antibody/DerivativeAnimal ModelKey Biodistribution/Efficacy Findings
111In-ZCE-025Nude mice with human tumor xenograftsDemonstrated tumor localization. nih.gov Fragments (F(ab')2, Fab') showed earlier tumor imaging. A Fab' derivative had improved tumor-to-kidney ratios. nih.gov
90Y-ZCE-025Athymic mice with human colon carcinomatosisSignificant tumoricidal effect observed. nih.gov
Radiolabeled hT84.66-M5ATumor-bearing miceSpecific tumor localization demonstrated. nih.gov
LabetuzumabNude mice with human medullary thyroid cancer xenograftsSignificantly delayed tumor growth. aacrjournals.org
Anti-CEA/anti-DOTA Bispecific Antibodies (M5A-based)Tumor-bearing miceEvaluated for optimal tumor uptake and blood clearance in pre-targeting strategies. nih.govoup.com

Research into Overcoming Potential Limitations in ZCE-025 Biological Efficacy in Preclinical Models

A significant challenge in the use of radiolabeled monoclonal antibodies and their fragments is the uptake and retention of the radiolabel in normal tissues, particularly the kidneys, which can limit the therapeutic window. Research on ZCE-025 has actively addressed this limitation. One approach has been the use of antibody fragments, which, due to their smaller size, clear more rapidly from the circulation, leading to improved tumor-to-background ratios at earlier time points. However, this can be accompanied by increased renal accumulation. nih.gov

To counteract this, chemical modification of the antibody fragments has been investigated. For example, acetylation of ZCE-025 Fab' fragments was shown to decrease their isoelectric point, resulting in longer retention in the vascular compartment and significantly diminished renal uptake of the radiolabel compared to unmodified fragments. nih.gov Despite a reduction in immunoreactivity due to acetylation, the tumor uptake of the acetylated fragments remained comparable to the non-acetylated ones. nih.gov Furthermore, the development of a derivatized Fab' of ZCE-025 demonstrated improved tumor uptake compared to the underivatized fragment while dramatically reducing renal uptake. nih.gov This suggests that targeted chemical modifications can enhance the therapeutic index of antibody fragments.

Another potential limitation for anti-CEA antibodies is the presence of high levels of soluble CEA in circulation, which can bind to the antibody and hinder its access to the tumor. nih.gov Developing antibodies with a higher affinity for the membrane-bound form of CEA over the soluble form is a strategy to overcome this, as demonstrated with the antibody 15-1-32. nih.gov While not specifically reported for ZCE-025, this represents a potential avenue for future research to enhance its efficacy.

Identification of Novel Research Applications for ZCE-025 beyond its Original Scope

The primary application of ZCE-025 has been as a radiolabeled agent for the in vivo detection of CEA-expressing tumors through radioimmunoscintigraphy. aku.edu Its ability to specifically target CEA makes it a valuable diagnostic tool in oncology. aacrjournals.org

Beyond this, ZCE-025 and similar anti-CEA antibodies have potential applications as research reagents. The development of recombinant versions of anti-CEA antibodies allows for consistent, large-scale production suitable for various research and diagnostic assays. hytestna.comhytest.fi For instance, anti-CEA antibodies are utilized in immunohistochemistry to detect CEA expression in tissue samples, aiding in cancer diagnosis and research. They are also fundamental components of enzyme-linked immunosorbent assays (ELISAs) for quantifying CEA levels in biological fluids, which is used for cancer monitoring.

Furthermore, fluorescently labeled anti-CEA antibodies are being explored for fluorescence-guided surgery in preclinical models, demonstrating the potential to improve the visualization and resection of tumors. nih.govnih.govresearchgate.net While ZCE-025 itself has been used with fluorescent tags in preclinical quantification studies, its application in fluorescence-guided surgery has not been as extensively reported as that of other anti-CEA antibodies. researchgate.net This represents a promising area for future investigation.

Emerging Technologies in Monoclonal Antibody Research Applicable to ZCE-025

The field of monoclonal antibody research is rapidly evolving, with new technologies offering the potential to significantly enhance the properties of existing antibodies like ZCE-025.

Integration of Artificial Intelligence and Machine Learning in Antibody Design

Furthermore, ML models can predict the "developability" of an antibody, which encompasses properties like aggregation propensity, solubility, and viscosity. nih.govacs.orgbiorxiv.org By analyzing the sequence of ZCE-025, these models could identify potential liabilities and suggest modifications to improve its biophysical characteristics, making it a more robust candidate for therapeutic or diagnostic development. Machine learning algorithms are also being developed to predict antibody-antigen interactions and immunogenicity, further refining the design of next-generation monoclonal antibodies. biointron.com

Advanced Delivery Systems for Enhanced ZCE-025 Biodistribution in Research Models

The biodistribution of a monoclonal antibody is a critical factor influencing its efficacy in both diagnostic and therapeutic applications. For the anti-carcinoembryonic antigen (CEA) monoclonal antibody ZCE-025, early research efforts focused on modifying the antibody and its fragments to improve tumor targeting and alter its pharmacokinetic profile in preclinical research models. These modifications can be considered foundational strategies in the development of advanced delivery, aiming to enhance the therapeutic index by increasing accumulation at the target site while minimizing exposure of non-target tissues.

Initial studies with radiolabeled ZCE-025 and its fragments, F(ab')2 and Fab', in nude mice bearing human tumor xenografts, provided a baseline understanding of their in vivo behavior. nih.gov A significant challenge identified was the high renal uptake of the smaller antibody fragments, which, while offering faster clearance from the blood and potentially better tumor penetration, could lead to nephrotoxicity when labeled with therapeutic radionuclides. nih.gov To address these limitations, researchers have explored chemical modification strategies as a means to create derivatives with more favorable biodistribution characteristics.

One such approach involved the chemical modification of the Fab' fragment of ZCE-025. The objective of creating this derivative was to enhance the tumor uptake of the fragment to levels comparable to the intact antibody while simultaneously reducing its high accumulation in the kidneys. nih.gov Research demonstrated that this Fab' derivative achieved tumor uptake comparable to the whole ZCE-025 antibody and notably higher than the unmodified fragments. nih.gov Furthermore, the derivative exhibited lower uptake in non-target tissues compared to the intact antibody and a dramatic reduction in renal accumulation compared to the original fragments. nih.gov

Another strategy investigated was the acetylation of the ZCE-025 Fab' fragment. nih.gov Acetylation, a process of introducing an acetyl functional group, was found to significantly alter the physicochemical properties of the fragment, leading to a notable change in its biodistribution. nih.gov Specifically, the acetylated Fab' fragments demonstrated a longer retention time within the vascular compartment and a significantly decreased renal uptake of the associated radiolabel (¹¹¹In) in both normal and tumor-bearing mice. nih.gov While the acetylation process itself led to a 50% reduction in immunoreactivity, the tumor uptake of the acetylated fragment was comparable to the non-acetylated version over a 72-hour period. nih.gov

These early chemical modification techniques represent crucial steps toward the concept of advanced delivery systems for monoclonal antibodies. While the current literature on ZCE-025 does not extensively detail the use of more contemporary platforms such as liposomes or nanoparticles, these foundational studies highlight the long-standing effort to engineer antibodies and their fragments for improved in vivo performance. The principles demonstrated—altering molecular properties to influence pharmacokinetics and tissue distribution—are fundamental to the design of modern, sophisticated drug delivery systems.

The following tables summarize the comparative biodistribution findings from these seminal studies on ZCE-025 derivatives in research models.

Table 1: Comparative Biodistribution of ¹¹¹In-Labeled ZCE-025 and its Derivative in a Human Tumor Mouse Model

Entity Tumor Uptake Non-Target Tissue Uptake Renal Uptake
Intact ZCE-025 mAb HighHigher than derivativeLower than fragments
F(ab')2/Fab' Fragments Lower than intact mAbNot specifiedHigh
Fab' Derivative Comparable to intact mAb; exceeded fragmentsLower than intact mAbDramatically lower than fragments

Data synthesized from published research findings. nih.gov

Table 2: Effects of Acetylation on the Biodistribution of ¹¹¹In-Labeled ZCE-025 Fab' in Mice

Parameter Non-Acetylated Fab' Acetylated Fab'
Vascular Retention StandardIncreased
Renal Uptake HighSignificantly Diminished
Tumor Uptake (up to 72h) ComparableComparable
Immunoreactivity StandardReduced by 50%

Data synthesized from published research findings. nih.gov

Q & A

Basic Research Questions

Q. How can researchers validate the specificity of ZCE 025 for its target antigen (e.g., carcinoembryonic antigen, CEA) in colorectal carcinoma models?

  • Methodological Answer : Perform parallel validation using immunohistochemistry (IHC) on CEA-expressing vs. CEA-negative cell lines or tissues. Combine with competitive inhibition assays using excess soluble CEA to confirm binding specificity. Cross-reactivity should be assessed against related antigens (e.g., CEACAM family members) via Western blot or ELISA .
  • Key Data : In colorectal carcinoma models, ZCE 025 demonstrated 83.8% sensitivity in detecting primary tumors (31/37 confirmed cases) and identified occult metastases in 32% of patients, supporting its specificity for CEA .

Q. What validation strategies are recommended to ensure ZCE 025’s reproducibility across experimental batches?

  • Methodological Answer :

  • Lot-to-lot consistency : Use SDS-PAGE and size-exclusion chromatography (SEC-HPLC) to assess purity and aggregation.
  • Functional validation: Compare binding kinetics (e.g., surface plasmon resonance) and cellular internalization rates across batches.
  • Reference standards: Align results with historical data from ascites-produced ZCE 025 (e.g., equivalent detection rates at 1.0–5.0 mg vs. 40.0 mg doses) .

Q. Which assay platforms are optimal for quantifying ZCE 025’s binding affinity and epitope mapping?

  • Methodological Answer :

  • Affinity measurements : Use biolayer interferometry (BLI) or radiolabeling (e.g., ¹¹¹In for radioimmunoassays) to determine dissociation constants (KD).
  • Epitope binning : Employ competitive ELISA or high-throughput phage display to identify overlapping/non-overlapping epitopes with other anti-CEA antibodies .

Advanced Research Questions

Q. How should researchers address discrepancies in ZCE 025’s tumor detection rates (e.g., 83.8% sensitivity for primary tumors vs. 52.6% for liver metastases)?

  • Methodological Answer :

  • Tumor microenvironment analysis : Evaluate antigen shedding or heterogeneity via mass spectrometry or flow cytometry of biopsy samples.
  • Dosage optimization : Test escalating doses (1.0–5.0 mg) in metastatic models to improve target saturation, as lower hepatic uptake may reduce false negatives .
  • Multi-modal imaging : Combine ZCE 025-based immunoscintigraphy with FDG-PET to cross-validate metabolic vs. antigen-driven signals .

Q. What experimental design considerations are critical for assessing ZCE 025’s stability under physiological conditions?

  • Methodological Answer :

  • Stress testing : Incubate ZCE 025 at varying pH (4.0–8.0), temperatures (4°C–37°C), and shear forces (simulating circulation) to monitor aggregation via dynamic light scattering (DLS).
  • Free radical exposure : Assess oxidation-induced aggregation using electron paramagnetic resonance (EPR) and correlate with loss of binding activity .

Q. How can researchers mitigate immunogenicity risks when using ZCE 025 in preclinical models?

  • Methodological Answer :

  • Species compatibility : Use humanized or transgenic animal models expressing human CEA to avoid cross-reactive immune responses.
  • Immunogenicity assays : Monitor anti-drug antibodies (ADAs) via bridging ELISA or cell-based neutralization assays during repeat-dose studies .

Q. What analytical frameworks are recommended for resolving conflicting data on ZCE 025’s biodistribution (e.g., hepatic vs. tumor uptake)?

  • Methodological Answer :

  • Compartmental modeling : Apply pharmacokinetic/pharmacodynamic (PK/PD) models to differentiate nonspecific uptake (e.g., liver) from target-specific binding.
  • Tissue autoradiography : Quantify ¹¹¹In-ZCE 025 distribution in resected tumors and normal tissues to validate imaging findings .

Methodological Resources

  • Antibody Validation : Follow ICH Q2(R1) guidelines for analytical validation, including specificity, precision, and detection limits .
  • Data Interpretation : Use platforms like Citeab or Biocompare to benchmark ZCE 025’s performance against other anti-CEA antibodies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.